molecular formula C28H39N7O3 B1666953 BI 2536 CAS No. 755038-02-9

BI 2536

Cat. No.: B1666953
CAS No.: 755038-02-9
M. Wt: 521.7 g/mol
InChI Key: XQVVPGYIWAGRNI-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI 2536 is a small-molecule inhibitor that targets Polo-like kinase 1 (PLK1), a serine/threonine-protein kinase involved in the regulation of mitosis. This compound has shown significant potential in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells .

Mechanism of Action

Target of Action

BI 2536 is a highly selective and potent inhibitor of Polo-like kinase 1 (Plk1) . Plk1 is a key regulator of multiple steps during mitotic progression across eukaryotic species and is often overexpressed in cancers, contributing to excessive cell proliferation and loss of key checkpoint functions .

Mode of Action

This compound inhibits Plk1 enzyme activity at low nanomolar concentrations . The compound potently causes a mitotic arrest and induces apoptosis in human cancer cell lines of diverse tissue origin and oncogenome signature . It blocks Plk1 activity fully and instantaneously, which enables the study of controversial and unknown functions of Plk1 .

Biochemical Pathways

This compound affects several biochemical pathways. It interferes with the catalytic action of Plk1 by blocking the ATP-binding site, leading to cell cycle arrest and apoptosis . It also suppresses IFNB (encoding IFN-β) gene transcription . Furthermore, it induces the differential expression of 68 proteins between the SGC-7901 and SGC-7901/DDP (cisplatin-resistant) cells, and these differentially expressed proteins were involved in a number of cellular functions and signaling pathways, such as cell death, cell development, tumorigenesis, the cell cycle, DNA duplication/recombination/repair, cellular movement, and the Wnt/β-catenin and mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK)/ribosomal S6 kinase 1 (RSK1) signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound were linear within the dose range tested . Plasma concentration profiles exhibited multi-compartmental pharmacokinetic behavior, with a terminal elimination half-life of 20–30 hours . It has a high clearance (~1,400 mL/min) and a high volume of distribution (>1,000 L) .

Result of Action

This compound causes mitotic arrest and apoptosis in 32 unique human cancer cell lines and inhibits the growth of human tumor xenografts in nude mice, with little to no effect on healthy cells . It also induces regression of large tumors with well-tolerated intravenous dose regimens . In treated tumors, cells arrest in prometaphase, accumulate phosphohistone H3, and contain aberrant mitotic spindles . This mitotic arrest is followed by a surge in apoptosis .

Action Environment

This compound exhibits high permeability through the blood-brain barrier, making it an important therapeutic tool . It is supplied as a lyophilized powder and is stable for 24 months when stored lyophilized at -20ºC . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .

Preparation Methods

BI 2536 is synthesized through a multi-step chemical process. The synthetic route involves the preparation of intermediate compounds, followed by their combination under specific reaction conditions to form the final product. The key steps include:

Industrial production methods typically involve optimization of these synthetic routes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

BI 2536 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BI 2536 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

BI 2536 is compared with other PLK1 inhibitors, such as Volasertib (BI 6727) and GSK-461364A. While all these compounds target PLK1, this compound is unique due to its dual inhibition of PLK1 and bromodomain-containing protein 4 (BRD4). This dual inhibition enhances its anti-cancer properties and broadens its therapeutic applications .

Similar Compounds

Properties

IUPAC Name

4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVVPGYIWAGRNI-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226442
Record name BI 2536
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755038-02-9
Record name BI 2536
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755038-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BI 2536
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BI 2536
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16107
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BI 2536
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BI-2536
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LJG22T9C6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BI 2536
Reactant of Route 2
Reactant of Route 2
BI 2536
Reactant of Route 3
Reactant of Route 3
BI 2536
Reactant of Route 4
Reactant of Route 4
BI 2536
Reactant of Route 5
Reactant of Route 5
BI 2536
Reactant of Route 6
Reactant of Route 6
BI 2536

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.